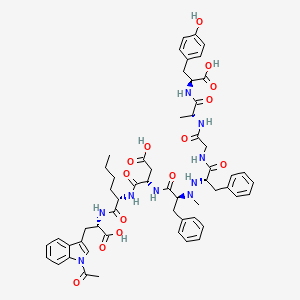

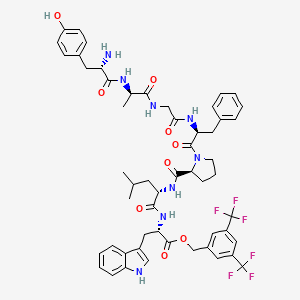

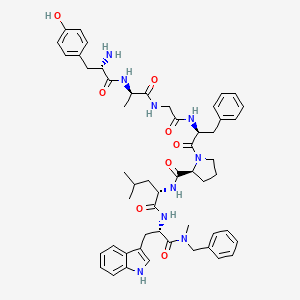

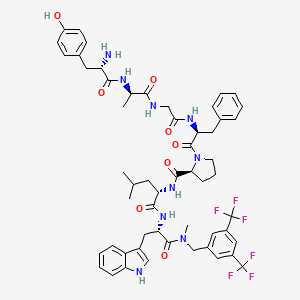

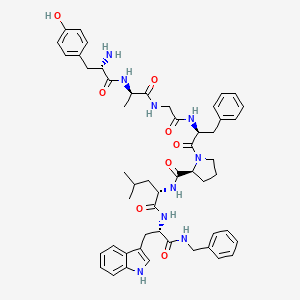

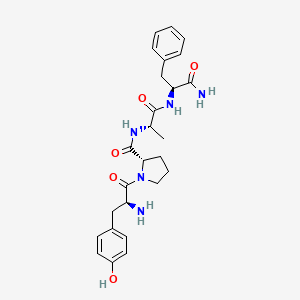

![molecular formula C30H39N5O7S2 B10849351 H-Tyr-c[pen-Gly-Phe-pen]OH](/img/structure/B10849351.png)

H-Tyr-c[pen-Gly-Phe-pen]OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-Tyr-c[pen-Gly-Phe-pen]OH is a cyclic peptide compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which includes a cyclic framework formed by the amino acids tyrosine, penicillamine, glycine, and phenylalanine. The cyclic nature of this peptide imparts stability and resistance to enzymatic degradation, making it a valuable candidate for various therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of H-Tyr-c[pen-Gly-Phe-pen]OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, tyrosine, to a solid resin support. Subsequent amino acids, including penicillamine, glycine, and phenylalanine, are sequentially added using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The cyclic structure is achieved through cyclization, often facilitated by ring-closing metathesis (RCM) using catalysts like the Grubbs’ catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification, and lyophilization is used to obtain the final product in a stable, dry form .

Analyse Chemischer Reaktionen

Reaktionstypen: H-Tyr-c[pen-Gly-Phe-pen]OH unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Thiolgruppen in Penicillamin können oxidiert werden, um Disulfidbrücken zu bilden.

Reduktion: Disulfidbrücken können mit Hilfe von Reduktionsmitteln wie Dithiothreitol (DTT) wieder zu Thiolgruppen reduziert werden.

Substitution: Der aromatische Ring von Tyrosin und Phenylalanin kann elektrophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid (H₂O₂) oder Iod (I₂) unter milden Bedingungen.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Nitrierung mit Salpetersäure (HNO₃) oder Sulfonierung mit Schwefelsäure (H₂SO₄).

Hauptprodukte:

Oxidation: Bildung von disulfidverbrückten cyclischen Peptiden.

Reduktion: Regeneration von freien Thiolgruppen.

Substitution: Modifizierte aromatische Ringe mit Nitro- oder Sulfonsäuregruppen.

Wissenschaftliche Forschungsanwendungen

H-Tyr-c[pen-Gly-Phe-pen]OH hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung für die Untersuchung von Peptidcyclisierung und -stabilität verwendet.

Biologie: Wird auf seine Rolle bei der Modulation biologischer Signalwege und Interaktionen mit Proteinen untersucht.

Medizin: Wird auf sein Potenzial als therapeutisches Mittel zur Schmerzbehandlung und als Opioidrezeptormodulator untersucht.

Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und als Referenzstandard in der analytischen Chemie eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit Opioidrezeptoren. Die Verbindung bindet an diese Rezeptoren und imitiert die Wirkung endogener Peptide. Diese Bindung führt zur Aktivierung oder Inhibition von nachgeschalteten Signalwegen, was zu analgetischen Wirkungen führt. Die cyclische Struktur verstärkt seine Bindungsaffinität und Selektivität für bestimmte Rezeptorsubtypen .

Ähnliche Verbindungen:

H-Tyr-Tic-Phe-OH: Ein weiteres cyclisches Peptid mit ähnlichen Rezeptorbindungseigenschaften, aber unterschiedlichen Pharmakophoren.

H-Tyr-D-Pen(1)-Gly-Phe-D-Pen(1)-OH: Bekannt für seine hohe Potenz und Selektivität gegenüber Delta-Opioidrezeptoren.

H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH: Zeigt eine hohe Aktivität und Potenz an Delta- und Mu-Opioidrezeptoren.

Einzigartigkeit: this compound ist aufgrund seiner spezifischen Aminosäurezusammensetzung und seiner cyclischen Struktur einzigartig, die eine verbesserte Stabilität und Resistenz gegenüber enzymatischem Abbau verleihen. Dies macht es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen, bei denen eine lang anhaltende Aktivität gewünscht ist .

Wirkmechanismus

The mechanism of action of H-Tyr-c[pen-Gly-Phe-pen]OH involves its interaction with opioid receptors. The compound binds to these receptors, mimicking the effects of endogenous peptides. This binding leads to the activation or inhibition of downstream signaling pathways, resulting in analgesic effects. The cyclic structure enhances its binding affinity and selectivity for specific receptor subtypes .

Vergleich Mit ähnlichen Verbindungen

H-Tyr-Tic-Phe-OH: Another cyclic peptide with similar receptor-binding properties but different pharmacophores.

H-Tyr-D-Pen(1)-Gly-Phe-D-Pen(1)-OH: Known for its high potency and selectivity towards delta-opioid receptors.

H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH: Exhibits high activity and potency at delta and mu opioid receptors.

Uniqueness: H-Tyr-c[pen-Gly-Phe-pen]OH is unique due to its specific amino acid composition and cyclic structure, which confer enhanced stability and resistance to enzymatic degradation. This makes it a promising candidate for therapeutic applications where prolonged activity is desired .

Eigenschaften

Molekularformel |

C30H39N5O7S2 |

|---|---|

Molekulargewicht |

645.8 g/mol |

IUPAC-Name |

(13R)-13-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid |

InChI |

InChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21?,23-,24?/m1/s1 |

InChI-Schlüssel |

MCMMCRYPQBNCPH-ZNNNFZKMSA-N |

Isomerische SMILES |

CC1([C@@H](C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=C(C=C3)O)N)C |

Kanonische SMILES |

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

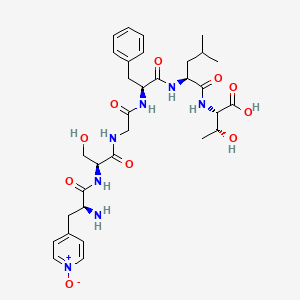

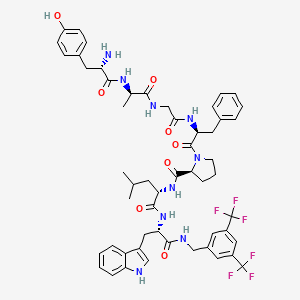

![2-[(3S)-3-[[2-[[2-[[2-[[1-[1-[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B10849296.png)

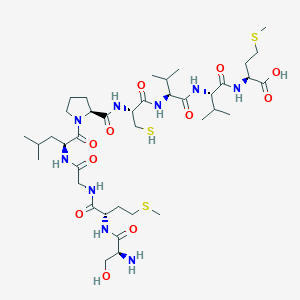

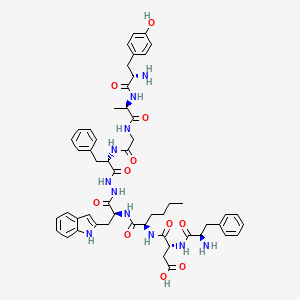

![H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2](/img/structure/B10849344.png)